molecular formula C8H12N2O B2654485 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol CAS No. 1824356-77-5

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol

Cat. No.: B2654485
CAS No.: 1824356-77-5
M. Wt: 152.197
InChI Key: AWSUNRVRMJOHGC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is typically available in a physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Photophysical Properties and Organic Dyes

A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, related to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol, were synthesized and displayed intense fluorescence with UV light excitation. These compounds, with various para-substituents, showed large Stokes shifts, high quantum yields, and the emission could be tuned based on the substituent's electronic features. This property makes them a new class of large Stokes shift organic dyes for potential applications in fluorescence-based devices and sensors (Marchesi et al., 2019).

Farnesyltransferase Inhibition

The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems, which are structurally similar to this compound, has been employed to produce conformationally restricted farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability, suggesting potential therapeutic applications in targeting proteins involved in cancer and other diseases (Dinsmore et al., 2000).

Catalytic Synthesis of Bicyclic Imidazole Derivatives

8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine was synthesized via a novel one-pot catalytic process, indicating the utility of this compound derivatives in synthesizing complex bicyclic structures. This efficient method could pave the way for generating pharmacologically relevant molecules through tandem reactions (Bäuerlein et al., 2009).

Anticonvulsant Studies

Imidazo[1,2-a]pyridines carrying active pharmacophores, structurally related to this compound, were synthesized and evaluated as anticonvulsant agents. Compounds with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring showed potent activity without toxicity, indicating the potential for developing new anticonvulsant drugs (Ulloora et al., 2013).

Insecticidal Evaluation

Tetrahydroimidazo[1,2-a]pyridine derivatives, obtained from 2-vinyl-4,5-dihydroimidazole derivatives and substituted benzylidenemalononitrile via a catalyst-free aza-Diels-Alder reaction, were evaluated for insecticidal activities. These studies showed that substituents and their positions significantly influenced the insecticidal activity against pea aphids and Aphis craccivora. The introduction of a fluoro group at the 2-position increased activities, demonstrating the potential of tetrahydroimidazo[1,2-a]pyridine derivatives, including those related to this compound, in agricultural pest control (Zhang et al., 2010).

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h3,5,7,11H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSUNRVRMJOHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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